3-cyclopentyl-2-methylpropanal
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Overview
Description
3-cyclopentyl-2-methylpropanal is an organic compound with the molecular formula C9H16O. It is an aldehyde, characterized by the presence of a terminal carbonyl group. This compound contains a cyclopentyl ring and a methyl group attached to a propanal backbone, making it a branched-chain aldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-cyclopentyl-2-methylpropanal can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of 3-cyclopentyl-2-methylpropanol using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in hydrogenation reactions can facilitate the conversion of precursor compounds to the target aldehyde .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 3-cyclopentyl-2-methylpropanoic acid.
Reduction: 3-cyclopentyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclopentyl-2-methylpropanal is valuable in scientific research due to its unique properties. It is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: As a precursor for the synthesis of potential drug candidates.
Flavor and Fragrance Industry: Due to its aldehyde group, it is used in the formulation of flavors and fragrances
Mechanism of Action
The mechanism of action of 3-cyclopentyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. This reactivity is crucial in various organic reactions, including nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropanal
- 3-methylbutanal
- Cyclopentylmethanol
Uniqueness
3-cyclopentyl-2-methylpropanal is unique due to its branched structure and the presence of both a cyclopentyl ring and a methyl group. This combination imparts distinct chemical properties, making it valuable in specific applications where other aldehydes may not be as effective .
Biological Activity
3-Cyclopentyl-2-methylpropanal is an organic compound with potential biological activities that have been explored in various scientific studies. This article reviews its synthesis, biological interactions, and potential applications in medicine and industry.
This compound is characterized by its aldehyde functional group, which imparts significant reactivity. The compound can be synthesized through several methods, including oxidation of the corresponding alcohol or through direct alkylation reactions involving cyclopentyl derivatives.
Key Reactions:
- Oxidation: Converts 3-cyclopentyl-2-methylpropanol to the aldehyde.
- Reduction: Can be reduced to produce 3-cyclopentyl-2-methylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The aldehyde can participate in nucleophilic substitution reactions to form various derivatives.
Biological Activity
The biological activity of this compound has been studied primarily in the context of its interaction with enzymes and receptors. Its unique structure allows it to engage in various biochemical processes.
The mechanism of action involves:
- Hydrogen Bonding: The aldehyde group can form hydrogen bonds with active sites on enzymes, influencing their reactivity and specificity.
- Structural Stability: The cyclopentane ring contributes to the overall conformation, affecting interaction dynamics with biological macromolecules.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Enzyme Interaction Studies:
- Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, suggesting potential roles in metabolic pathways. For example, studies have shown that it can form Schiff bases with amines, leading to further biochemical transformations.
-
Therapeutic Applications:
- Investigations into its therapeutic properties suggest that this compound may exhibit anti-inflammatory or antimicrobial effects. Such properties make it a candidate for drug development, particularly in treating conditions related to inflammation or infection.
-
Catalytic Activity:
- The compound has been explored for its catalytic properties in organic synthesis, particularly as a precursor for more complex molecules. This includes its use in flavor and fragrance industries due to its pleasant odor profile.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound | Functional Group | Biological Activity |
---|---|---|
This compound | Aldehyde | Enzyme interaction, potential therapeutic uses |
Cyclopentanol | Alcohol | Less reactive than aldehyde |
2-Methyl-2-propanol | Alcohol | Similar reactivity but lacks cyclopentane structure |
Cyclohexylmethanol | Alcohol | Different ring structure affects reactivity |
Properties
IUPAC Name |
3-cyclopentyl-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNZXKQYGIDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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